molecular formula C20H16F2N2O3 B2719313 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-87-2

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2719313
CAS No.: 1021248-87-2
M. Wt: 370.356
InChI Key: GCTAVMKUARNLKW-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide group (-CONH2), a benzyloxy group (Ph-CH2-O-), and a difluorophenyl group (C6H3F2). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, benzyloxy, and difluorophenyl groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions, while the benzyloxy group might participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, due to its complex structure, participates in various synthetic routes for the development of polymers and other chemical entities. For instance, aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links in their main chain have been synthesized to enhance polymer flexibility and solubility in polar solvents such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF), showing good thermal stability and potential for creating tough and flexible films (Hsiao & Yu, 1996).

Biological Activities and Pharmacological Potential

The structure-activity relationships (SAR) studies have leveraged the unique chemical framework of similar compounds to identify potent and selective human CB1 inverse agonists, demonstrating the potential for therapeutic application in areas such as metabolic disorders and neurological conditions (Meurer et al., 2005). Additionally, derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing high COX-2 selectivity and significant protective analgesic and anti-inflammatory activities, indicating their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antipathogenic Applications

Further research into thiourea derivatives has explored their antipathogenic potential, with studies revealing significant activity against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's relevance in addressing the challenge of biofilm-associated infections and the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could be vast and would depend on its observed properties and activities. It could be studied for potential applications in various fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTAVMKUARNLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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